molecular formula C12H13I3N2O3 B1215635 Iomeglamic acid CAS No. 25827-76-3

Iomeglamic acid

Cat. No.: B1215635
CAS No.: 25827-76-3
M. Wt: 613.96 g/mol
InChI Key: QIFJTEYRIMDFPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iomeglamic acid is synthesized through a multi-step process involving the iodination of an aryldicarboxylic acid precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Iomeglamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of iomeglamic acid involves its high iodine content, which provides radiopacity. When administered, the compound accumulates in the target area (e.g., gall-bladder), where it absorbs X-rays, allowing for clear imaging. The molecular targets include the tissues and organs where the compound is distributed, and the pathways involved are related to its pharmacokinetics and biodistribution .

Comparison with Similar Compounds

Uniqueness of Iomeglamic Acid: this compound is unique due to its specific application in cholecystography and its high iodine content, which provides excellent radiopacity. Compared to other similar compounds, it offers distinct advantages in terms of imaging clarity and specificity for gall-bladder visualization .

Properties

CAS No.

25827-76-3

Molecular Formula

C12H13I3N2O3

Molecular Weight

613.96 g/mol

IUPAC Name

5-(3-amino-2,4,6-triiodo-N-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H13I3N2O3/c1-17(8(18)3-2-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20)

InChI Key

QIFJTEYRIMDFPK-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Canonical SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Key on ui other cas no.

25827-76-3

Synonyms

Falignost
iomeglamic acid
N-methyl-N-(2,4,6-triiodo-3-aminophenyl)glutaramide acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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